Home > Products > Screening Compounds P18895 > N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline
N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline -

N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline

Catalog Number: EVT-5669961
CAS Number:
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: These compounds are considered structurally related to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline because both share the 1-methyl-1H-imidazol-2-yl moiety as a key structural element.

1,4-Dihydro-2,6-dimethyl-3-cyano-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates

Compound Description: These compounds represent another class of DHPs designed as dual-action compounds. These third-generation DHPs aim to be smooth muscle calcium channel antagonists while acting as cardiac muscle calcium channel agonists. This dual functionality could offer a safer alternative, especially for patients with compromised cardiac function.

Relevance: These compounds are structurally related to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, sharing the common 1-methyl-5-nitro-1H-imidazol-2-yl structural motif.

Tricarbonyl[tris(1-methyl-1H-imidazol-2-yl-κN3)methanol]manganese(I) trifluoromethanesulfonate

Compound Description: This compound is a manganese(I) complex containing three 1-methyl-1H-imidazol-2-yl ligands coordinated to the metal center. It features a slightly distorted octahedral geometry with the three carbonyl ligands and the three nitrogen atoms of the tripodal ligand coordinating facially.

Relevance: This compound, similar to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, contains the 1-methyl-1H-imidazol-2-yl group, highlighting the common structural feature between them.

N,N-dimethyl-N'-((5-methyl-1H-imidazol-4-yl)methylene)ethane-1,2-diamine

Compound Description: This compound is a Schiff base ligand that has been used to synthesize mononuclear copper complexes.

Relevance: While this compound doesn't share the same 1-methyl-1H-imidazol-2-yl moiety, it belongs to the broader category of imidazole-containing compounds, like N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, and is relevant in the context of exploring imidazole-based ligands for metal complexation.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: This compound, also known as aplaviroc, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits strong antiviral effects against HIV-1. Notably, 873140 demonstrates unique characteristics by effectively blocking the calcium response effects of CCR5 activation by CCL5 (RANTES) while being an ineffective antagonist of 125I-RANTES binding. ,

Relevance: Although 873140 does not directly share structural similarities with N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, it is relevant in the context of exploring compounds targeting receptors like CCR5. Understanding the mechanism of action and structural features of potent antagonists like 873140 can provide valuable insights for developing other receptor-targeting compounds, potentially including those related to the target compound. ,

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) is another noncompetitive allosteric antagonist of the CCR5 receptor.

Relevance: Although structurally distinct from N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, Sch-C is relevant as it highlights the diversity of chemical structures capable of targeting the CCR5 receptor. Exploring the structure-activity relationships of different CCR5 antagonists can aid in understanding the key pharmacophores and binding modes, potentially guiding the development of novel compounds with improved properties.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D (SCH 417,690), also known as vicriviroc, is a potent noncompetitive allosteric antagonist of CCR5. It effectively inhibits the binding of both chemokines 125I-MIP-1α and 125I-RANTES and the calcium response effects of CCR5 activation. ,

Relevance: While structurally different from N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, Sch-D is another example of a potent CCR5 antagonist. By comparing the structural features and activity profiles of various antagonists like Sch-D, researchers can gain valuable insights into the essential pharmacophoric elements and their contribution to CCR5 binding affinity and functional inhibition. ,

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857, also known as maraviroc, is another potent noncompetitive allosteric CCR5 antagonist with demonstrated clinical efficacy against HIV-1. Studies suggest that UK-427,857 may bind to a different allosteric site on CCR5 compared to INCB9471. This distinction highlights the possibility of multiple allosteric binding sites on CCR5 that can be targeted by small molecules. ,

Relevance: While structurally dissimilar to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, UK-427,857 serves as an example of a clinically successful CCR5 antagonist with a potentially distinct binding mode. Comparing the structural features and binding sites of UK-427,857 with other CCR5 antagonists, including those that might be related to the target compound, can contribute to a better understanding of the receptor's allosteric modulation and guide the development of new antagonists with improved efficacy and selectivity. ,

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor.

Relevance: Despite being structurally different from N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, TAK779 provides another example of a chemically diverse CCR5 antagonist. By studying the structural and functional characteristics of different antagonists like TAK779, researchers can further understand the receptor-ligand interactions and potentially develop new antagonists with improved selectivity and pharmacological properties.

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and specific noncompetitive CCR5 inhibitor. It has shown safety and efficacy in reducing viral load in human clinical trials. INCB9471 potently inhibits macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by R5-HIV-1 strains.

Relevance: While structurally dissimilar to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, INCB9471 highlights the diversity of chemical structures capable of targeting the CCR5 receptor. Studying the structure-activity relationship of different CCR5 antagonists, including INCB9471, can aid in the development of novel compounds with improved properties.

4-((1-((1-((4-bromophenyl)methyl)-1H-imidazol-5-yl)methyl)-4-(1-naphthalenyl)-1H-pyrrol-3-yl)carbonyl)-(9CI)-morpholine (LB42708)

Compound Description: LB42708 is a selective, nonpeptidic farnesyltransferase (FTase) inhibitor. It demonstrates antiangiogenic effects by inhibiting Ras activation, subsequently suppressing vascular endothelial growth factor (VEGF)-induced angiogenesis both in vitro and in vivo. This inhibitory action blocks the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase/p38 mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt/endothelial nitric-oxide synthase pathways in endothelial cells. Notably, LB42708 exhibits stronger inhibitory effects compared to another FTase inhibitor, 4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336).

Relevance: Although structurally distinct from N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, LB42708 is relevant as it also contains an imidazole moiety. This commonality highlights the potential importance of the imidazole group in interacting with biological targets. Understanding the structure-activity relationships of LB42708 and other imidazole-containing compounds can guide the development of new molecules with enhanced potency and selectivity.

Properties

Product Name

N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H24N4O/c1-20(2)16-8-4-6-14(12-16)18(23)22-10-5-7-15(13-22)17-19-9-11-21(17)3/h4,6,8-9,11-12,15H,5,7,10,13H2,1-3H3

InChI Key

QWGSAAQFWOXQLO-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C

Canonical SMILES

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.